molecular formula C25H23FN2OS B2935530 N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 450346-98-2

N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Katalognummer B2935530
CAS-Nummer: 450346-98-2
Molekulargewicht: 418.53
InChI-Schlüssel: DJBNJYRFPJOGFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide, also known as Compound 18, is a novel small molecule that has been synthesized and investigated for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.

Wissenschaftliche Forschungsanwendungen

Improved Syntheses and Analytical Applications

  • The development of improved syntheses for compounds similar to the query, such as 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and its analogues, highlights the ongoing research in enhancing the efficiency and specificity of synthesis methods for complex molecules. These advancements not only improve the accessibility of these compounds for research but also enable the exploration of their potential applications, including as fluorescent probes for studying transporter binding effects, specifically targeting human equilibrative nucleoside transporter 1 (hENT1) in cancer cell lines (Robins et al., 2010).

Antipsychotic Potential

  • Research into compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide has shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, indicating a potential new avenue for antipsychotic drug development. These findings suggest that compounds with specific structural features may offer novel mechanisms of action that could be beneficial in treating psychiatric disorders (Wise et al., 1987).

Structural and Inclusion Compound Studies

  • The structural examination of amide-containing isoquinoline derivatives demonstrates the diverse chemical interactions and properties these compounds can exhibit, including gel formation and fluorescence emission changes upon interaction with various acids and hosts. Such studies are foundational in the development of new materials with potential applications in sensing, imaging, and even drug delivery systems (Karmakar et al., 2007).

Antiallergic and Analgesic Activity

  • The synthesis and evaluation of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides for antiallergic agents illustrate the therapeutic potential of these compounds. Such research not only contributes to understanding the molecular basis of allergic reactions but also to the development of more effective antiallergic medications (Menciu et al., 1999).

Anti-inflammatory and Photovoltaic Efficiency

  • The exploration of novel N-(3-chloro-4-fluorophenyl)-2-((5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity showcases the potential of such compounds in medical applications. Additionally, studies on benzothiazolinone acetamide analogs for their spectroscopic, quantum mechanical properties, and ligand-protein interactions offer insights into their utility in photovoltaic efficiency modeling, indicating a broad scope of application ranging from therapeutics to renewable energy technologies (Sunder et al., 2013); (Mary et al., 2020).

Eigenschaften

IUPAC Name

N-(2,3-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2OS/c1-17-6-5-8-22(18(17)2)27-25(29)16-30-24-15-28(23-9-4-3-7-21(23)24)14-19-10-12-20(26)13-11-19/h3-13,15H,14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBNJYRFPJOGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.